molecular formula C10H15NO3 B8432949 4-[(2-Methoxyethoxy)methoxy]aniline

4-[(2-Methoxyethoxy)methoxy]aniline

Cat. No. B8432949
M. Wt: 197.23 g/mol
InChI Key: JFZOXUYIEVQACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05986094

Procedure details

For the synthesis of an acetaminophen FP tracer having an acyclic linker, p-Nitrophenol was protected as a methoxyethoxy methyl ether (FIG. 6). The nitro group was reduced to an amino in the presence of ammonium formate and 10% Pd--C in ethanol to yield 4-[(2-methoxyethoxy)methoxy]benzenamine (22). The amino group was succinylated and the acid derivative produced was coupled to 4'-aminomethylfluorescein. Deprotection of the methoxyethoxy ether (27) in the presence of trifluoroacetic acid yielded rac-4-[[[3',6'-dihydroxy-3-oxospiro-[isobenzofuran-1(3H),9'-[9H] xanthen]-4'-yl)methyl]amino]-N-(4-hydroxyphenyl)-4-oxobutamide (28) .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methoxyethoxy methyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pd--C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC([NH:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=O.[CH:12]1C([N+]([O-])=O)=CC=C(O)C=1.CO[O:24][CH2:25][CH2:26][O:27][CH3:28].C([O-])=O.[NH4+]>C(O)C>[CH3:28][O:27][CH2:26][CH2:25][O:24][CH2:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC=1C=CC(=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Three
Name
methoxyethoxy methyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
COOCCOC
Step Four
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Six
Name
Pd--C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCOCOC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.